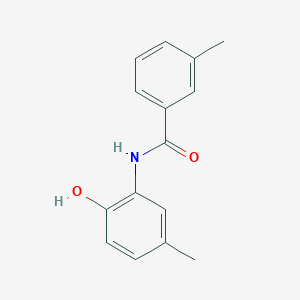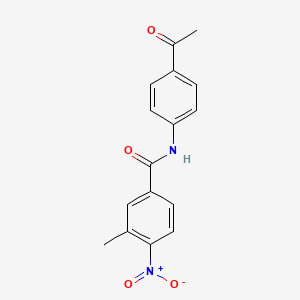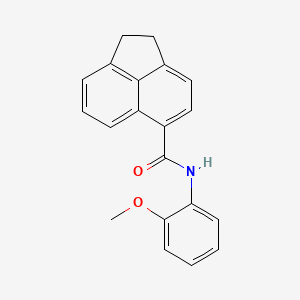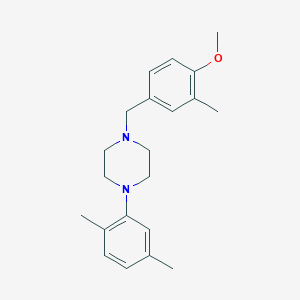![molecular formula C20H25N3O2 B5696883 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5696883.png)
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various cancers and autoimmune diseases. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth, survival, and immune responses.
Wirkmechanismus
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide inhibits the activity of several kinases by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways that are involved in cell growth, survival, and immune responses. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to selectively inhibit BTK, ITK, and JAK3, which are important targets for the treatment of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells. It has also been shown to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, ITK, and JAK3. However, 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has several limitations, including its potential off-target effects and the need for further optimization of its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the development of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide, including the evaluation of its efficacy in clinical trials for the treatment of cancer and autoimmune diseases. Additionally, further research is needed to optimize the pharmacokinetic properties of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide and to identify potential biomarkers for patient selection. Finally, the development of combination therapies that include 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide may provide a more effective treatment option for patients with cancer and autoimmune diseases.
Synthesemethoden
The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide involves several steps, including the reaction of 2-methoxyphenylpiperazine with 2-methylphenylacetic acid, followed by the addition of various reagents and solvents to form the final product. The synthesis of 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been optimized to improve the yield and purity of the compound, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and JAK3, which are involved in the regulation of immune responses and cell growth. 2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of T cells, which are involved in the pathogenesis of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-7-3-4-8-17(16)21-20(24)15-22-11-13-23(14-12-22)18-9-5-6-10-19(18)25-2/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNQBVQGRZVAJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

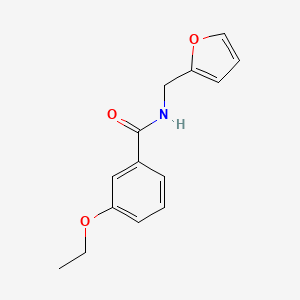
![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5696807.png)
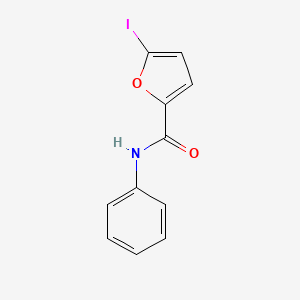
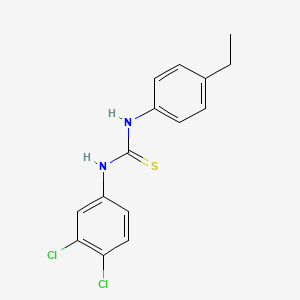
![4-methyl-N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5696820.png)
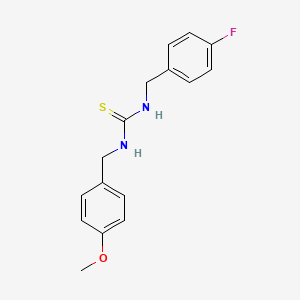
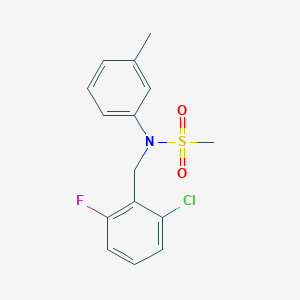
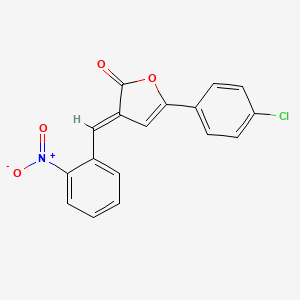
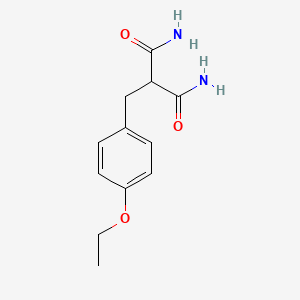
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-ethoxybenzamide](/img/structure/B5696849.png)
